2-Formyl-3,5-dimethoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

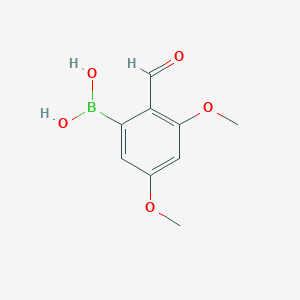

2-Formyl-3,5-dimethoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BO5 . It has a molecular weight of 209.99 . The compound is used as a building block in organic synthesis .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BO5/c1-14-6-3-8 (10 (12)13)7 (5-11)9 (4-6)15-2/h3-5,12-13H,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis

Boronic acids, including this compound, are commonly used in Suzuki-Miyaura coupling reactions . These reactions are widely applied in carbon-carbon bond-forming reactions .Physical And Chemical Properties Analysis

This compound is a solid compound . The compound’s storage temperature is not specified in the available resources .Scientific Research Applications

Polymorph Control and Stabilization

One significant application is in the domain of crystallization polymorph control. A study by Semjonova and Be̅rziņš (2022) on 2,6-Dimethoxyphenylboronic acid, a structurally related compound, highlighted the role of surfactants in controlling the crystallization outcome of polymorphic forms. The surfactants facilitated the crystallization of metastable forms, providing insights into the stabilization of these forms which is crucial for pharmaceutical applications and materials science (Semjonova & Be̅rziņš, 2022).

Suzuki-Miyaura Coupling

Another application area is in the Suzuki-Miyaura coupling reactions. Hergert et al. (2018) discussed the synthesis of 1,3-dioxolane-protected 5-arylthiophene-2-carboxaldehydes via Suzuki-Miyaura coupling, showcasing the utility of boronic acid derivatives in facilitating these reactions. This process highlights the importance of such compounds in organic synthesis, enabling the construction of complex molecular architectures (Hergert et al., 2018).

Spectroscopic Studies

Spectroscopic characterization is another critical application. Alver (2011) and Alver & Parlak (2010) conducted detailed studies on 2,4-dimethoxyphenylboronic acid and 2,6-dimethoxyphenylboronic acid, respectively, using various spectroscopic methods. These studies not only provide insights into the structural and electronic properties of boronic acids but also contribute to the development of analytical techniques for these compounds (Alver, 2011); (Alver & Parlak, 2010).

Solid-Phase Synthesis

Jin et al. (2001) reported on the use of 4-Formyl-3,5-dimethoxyphenol, a closely related compound, in the preparation of linkers and resins for solid-phase synthesis. This highlights the role of 2-Formyl-3,5-dimethoxyphenylboronic acid and its derivatives in facilitating the synthesis of peptides and non-peptides, demonstrating its utility in the development of novel therapeutics and biomolecules (Jin et al., 2001).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be highly valuable reagents in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross coupling reaction .

Mode of Action

Boronic acids and their derivatives, including 2-formyl-3,5-dimethoxyphenylboronic acid, are known to interact with their targets through a process called protodeboronation . This process involves the removal of the boron moiety from the boronic acid or its derivative .

Biochemical Pathways

Boronic acids and their derivatives are known to participate in various transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It is known that the stability of boronic acids and their derivatives can be influenced by environmental factors such as air and moisture .

Result of Action

The compound’s participation in various chemical transformations suggests that it may contribute to the synthesis of a wide range of organic compounds .

Biochemical Analysis

Biochemical Properties

Boronic acids are known to interact with various biomolecules, including enzymes and proteins, through the formation of reversible covalent bonds

Molecular Mechanism

It is known that boronic acids can form reversible covalent bonds with biomolecules, which can lead to changes in enzyme activity and gene expression

Metabolic Pathways

Boronic acids are known to be involved in various metabolic pathways, interacting with enzymes and cofactors . The specific pathways and interactions involving 2-Formyl-3,5-dimethoxyphenylboronic acid are yet to be identified.

Properties

IUPAC Name |

(2-formyl-3,5-dimethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO5/c1-14-6-3-8(10(12)13)7(5-11)9(4-6)15-2/h3-5,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEDOKIIRVBABOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1C=O)OC)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)

![N-(1-cyanocycloheptyl)-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2702559.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2702568.png)

![2-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2702570.png)

![3-amino-6-ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2702572.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2702575.png)

![3-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2702577.png)